1-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-methylpyrazin-2-yl group and a prop-2-en-1-one moiety. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 3-methylpyrazine with piperazine, followed by the introduction of the prop-2-en-1-one group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like glacial acetic acid. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the prop-2-en-1-one moiety is substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Glacial acetic acid, trifluoroacetic acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine derivative with a pyrimidyl group, known for its use as a metabolite of buspirone.
4-(3-Methylpyrazin-2-yl)piperazin-1-yl]acetic acid: A related compound with an acetic acid moiety instead of the prop-2-en-1-one group
Uniqueness
1-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-en-1-one group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-3-11(17)15-6-8-16(9-7-15)12-10(2)13-4-5-14-12/h3-5H,1,6-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCHELWKIYIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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